2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFVTGRJAVSGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The chlorophenylmethylsulfanyl group enhances the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 3-phenyl-3,4-dihydroquinazolin-4-one core but differing in substituents at position 2. Key variations include sulfanyl-linked groups, halogen substitutions, and additional functional moieties.
Sulfanyl Substituent Variations
Key Observations :
- The target compound lacks the oxoethyl spacer seen in , which may reduce flexibility but increase metabolic stability.
- The dihydroxyphenyl group in introduces polarity, contrasting with the hydrophobic chlorophenyl group in the target compound. This difference could influence solubility and bioavailability .
Functional Group Modifications in Quinazolinone Derivatives
Key Observations :
- QP4 and QP5 () replace the sulfanyl group with hydrazine-linked pyrazolone or pyridine moieties, altering electronic properties and biological targets .
- Compound 1e () shares the 4-chlorophenyl group with the target compound but lacks the sulfanyl linker, suggesting divergent SAR (structure-activity relationship) trends .
Complex Derivatives with Extended Pharmacophores
Key Observations :
- Montelukast analogs () demonstrate how sulfanyl groups in larger scaffolds can target specific receptors, a design principle applicable to quinazolinone optimization .
- Triazole derivatives () highlight the role of heterocycles in diversifying biological activity, though their structural complexity contrasts with the simpler target compound .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 348.87 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
-
Antimicrobial Activity :
- Studies have shown that quinazoline derivatives exhibit notable antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability, which facilitates the compound's action against microbial cells .
- Anti-inflammatory Effects :
-
Anticancer Properties :
- Research indicates that derivatives of quinazoline can induce apoptosis in cancer cell lines. The compound showed cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects :
The biological activity is attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
- Receptor Modulation : It may also interact with various receptors, modulating signaling pathways critical for cell survival and apoptosis.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of several quinazoline derivatives, including the target compound. Results indicated a strong correlation between structural modifications (like the chlorophenyl group) and enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Mechanism :
- In a controlled experiment using LPS-stimulated microglial cells, the compound was shown to significantly reduce nitric oxide production, indicating its potential as an anti-inflammatory agent in neurodegenerative conditions.
Q & A
Q. What are the standard synthetic routes for 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 4-chlorobenzaldehyde derivatives with thioacetamide or thiol-containing intermediates. Key steps include:
- Refluxing in polar solvents (e.g., ethanol, methanol) at 70–90°C for 6–12 hours to form the quinazolinone core .
- Sulfanyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
- Optimization : Reaction yields depend on pH control (neutral to slightly basic), solvent polarity, and temperature stability. Side reactions (e.g., oxidation of sulfanyl groups) are minimized by inert atmospheres (N₂/Ar) .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirmation?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and confirms regiochemistry .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) validate the quinazolinone scaffold .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 381.07 for C₂₁H₁₆ClN₂OS) .
Q. What preliminary biological activities are reported for quinazolinone derivatives, and how are these assays designed?
- Activity : Quinazolinones exhibit antimicrobial, anti-inflammatory, or kinase-inhibitory properties. For example:
- Antimicrobial Testing : Agar diffusion assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) with ampicillin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 24–72-hour exposure .
- Controls : Include solvent-only (DMSO) and reference drugs (e.g., doxorubicin for cytotoxicity) .
Q. What analytical methods ensure purity and stability during storage?
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) confirms >95% purity .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How are reaction intermediates and side products identified in complex syntheses?
- Approach :
- Case Study : In a 2023 study, undesired dimerization was resolved by reducing reaction temperature from 90°C to 60°C .
Q. What advanced techniques resolve crystallographic or stereochemical uncertainties?
- X-Ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C-S-C ~105°) and confirms the dihydroquinazolinone chair conformation .
- DFT Calculations : Molecular modeling (e.g., Gaussian 16) predicts electronic distributions and reactive sites (e.g., electrophilic C4 position) .
Q. How are contradictory bioactivity data reconciled across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from:
- Assay variability (e.g., ATP concentration in kinase assays).
- Solubility differences (DMSO vs. aqueous buffers) .
- Resolution : Normalize data to internal controls and validate via orthogonal assays (e.g., SPR for binding affinity) .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Strategies :
- Enzyme Inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) identify competitive/non-competitive binding to targets like DHFR .
- Molecular Docking : AutoDock Vina simulates interactions with protein active sites (e.g., COX-2 for anti-inflammatory activity) .
Q. How is environmental fate assessed for this compound?
- Ecotoxicology :
- Biodegradation : OECD 301F tests measure mineralization in activated sludge .
- Bioaccumulation : Log P values (~3.2) predict moderate accumulation in lipid-rich tissues .
Q. What formulation strategies address solubility limitations in biological assays?
- Solutions :
- Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance aqueous solubility .
- Nanoemulsions (e.g., PLGA nanoparticles) improve bioavailability in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
